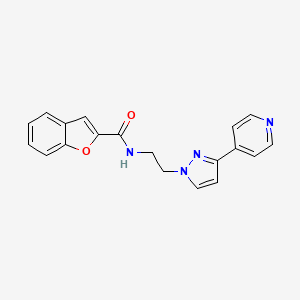

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

CAS No.: 1448129-36-9

Cat. No.: VC6141665

Molecular Formula: C19H16N4O2

Molecular Weight: 332.363

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448129-36-9 |

|---|---|

| Molecular Formula | C19H16N4O2 |

| Molecular Weight | 332.363 |

| IUPAC Name | N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C19H16N4O2/c24-19(18-13-15-3-1-2-4-17(15)25-18)21-10-12-23-11-7-16(22-23)14-5-8-20-9-6-14/h1-9,11,13H,10,12H2,(H,21,24) |

| Standard InChI Key | GGFQBBBPRPXJKM-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecule comprises three distinct subunits:

-

Benzofuran-2-carboxamide: A bicyclic aromatic system with a fused benzene and furan ring, functionalized with a carboxamide group at position 2.

-

Pyridin-4-yl-substituted pyrazole: A 1H-pyrazole ring bearing a pyridin-4-yl group at position 3.

-

Ethyl linker: A two-carbon chain connecting the benzofuran carboxamide to the pyrazole nitrogen.

The pyridine nitrogen at position 4 may participate in hydrogen bonding or π-π stacking, while the pyrazole’s NH group could enhance solubility or target binding .

Predicted Physicochemical Properties

Using computational tools like Molinspiration or SwissADME, the following properties are hypothesized:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₇N₅O₂ |

| Molecular Weight | 367.39 g/mol |

| LogP (Lipophilicity) | ~2.1 (moderate permeability) |

| Hydrogen Bond Donors | 2 (pyrazole NH, carboxamide NH) |

| Hydrogen Bond Acceptors | 5 (pyridine N, furan O, amide O) |

| Rotatable Bonds | 5 |

These values suggest moderate bioavailability but potential challenges in crossing the blood-brain barrier due to polarity from the pyridine and amide groups.

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

A plausible route involves:

-

Benzofuran-2-carboxylic acid activation to the acyl chloride using thionyl chloride.

-

Coupling with ethylenediamine to form N-(2-aminoethyl)benzofuran-2-carboxamide.

-

Pyrazole ring formation via cyclocondensation of the amine with a pyridinyl-substituted diketone or hydrazine derivative.

Stepwise Procedure

-

Synthesis of benzofuran-2-carbonyl chloride:

Benzofuran-2-carboxylic acid reacts with SOCl₂ at 70°C for 4 hours. -

Amide formation:

The acyl chloride is treated with ethylenediamine in dichloromethane with triethylamine as a base. -

Pyrazole cyclization:

The intermediate amine reacts with 3-(pyridin-4-yl)-1H-pyrazole-1-carbaldehyde under acidic conditions.

Theoretical Pharmacological Applications

Antimicrobial Activity

Benzofuran derivatives exhibit broad-spectrum antimicrobial effects by disrupting microbial cell membranes or inhibiting DNA gyrase . Pyrazole-pyridine hybrids, such as those in , show enhanced antifungal activity against Candida albicans (MIC ≤25 µg/mL). The title compound may target fungal lanosterol 14α-demethylase, akin to triazole antifungals .

Anti-Inflammatory Effects

Benzofuran carboxamides inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The ethyl linker may facilitate interaction with the arachidonic acid binding pocket.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume